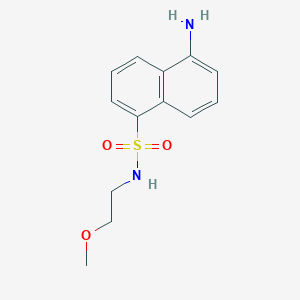![molecular formula C14H24N5O8PS B12559187 2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate) CAS No. 158080-39-8](/img/structure/B12559187.png)
2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) is a complex organic compound that belongs to the class of nucleosides This compound is structurally related to guanosine, a nucleoside component of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) typically involves multiple steps. The starting material is often a protected form of guanosine, which undergoes a series of chemical reactions to introduce the sulfanyl and phosphate groups. Common reaction conditions include the use of protecting groups to prevent unwanted reactions, and the use of specific reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to monitor the progress of the reactions and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phosphate group or to modify the sulfanyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can yield dephosphorylated or modified sulfanyl derivatives.
Applications De Recherche Scientifique
2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA interactions and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) involves its interaction with DNA and RNA. The compound can be incorporated into nucleic acids, where it may affect their structure and function. The sulfanyl group can participate in redox reactions, potentially influencing cellular oxidative stress pathways. The phosphate group can also play a role in cellular signaling and energy transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: A related compound that is a biomarker for oxidative damage to DNA.
2’-Deoxyguanosine: A simpler nucleoside without the sulfanyl and phosphate groups.
7,8-Dihydroguanosine: A nucleoside with a similar structure but lacking the deoxy and sulfanyl modifications.
Uniqueness
The uniqueness of 2’-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5’-(dihydrogen phosphate) lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the sulfanyl and phosphate groups allows for unique interactions with biological molecules and potential therapeutic effects.
Propriétés
Numéro CAS |
158080-39-8 |
|---|---|
Formule moléculaire |
C14H24N5O8PS |
Poids moléculaire |
453.41 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-6-oxo-1,8-dihydropurin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N5O8PS/c15-14-16-12-11(13(22)17-14)18(1-3-29-4-2-20)7-19(12)10-5-8(21)9(27-10)6-26-28(23,24)25/h8-10,20-21H,1-7H2,(H2,23,24,25)(H3,15,16,17,22)/t8-,9+,10+/m0/s1 |
Clé InChI |
WQQVNCJZFGHAHD-IVZWLZJFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2CN(C3=C2N=C(NC3=O)N)CCSCCO)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
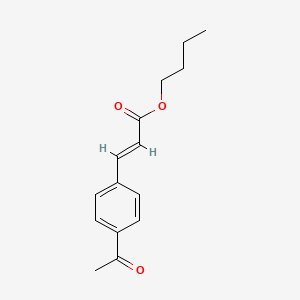
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
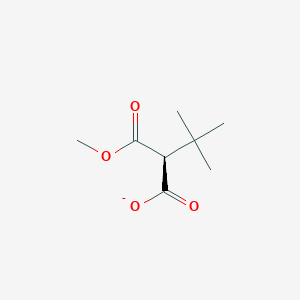
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

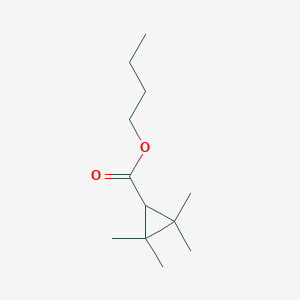
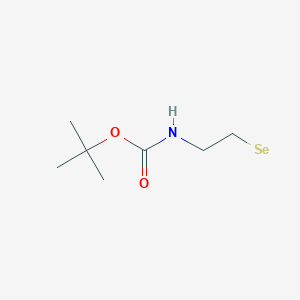
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


